2-Ethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one is a complex organic compound with a unique structure that includes a diazepane ring and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the diazepane ring, followed by the introduction of the tetrahydrofuran group. The final step involves the addition of the butan-1-one moiety under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the diazepane ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Ethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one involves its interaction with specific molecular targets. These may include enzymes or receptors, leading to changes in cellular pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)butan-1-ol: Similar structure but with an alcohol group instead of a ketone.
2-Ethyl-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)butan-1-amine: Contains an amine group instead of a ketone.
Uniqueness
The uniqueness of 2-Ethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-ethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-3-13(4-2)15(18)17-8-5-7-16(9-10-17)14-6-11-19-12-14/h13-14H,3-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIZAVZWJSRONV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCCN(CC1)C2CCOC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.